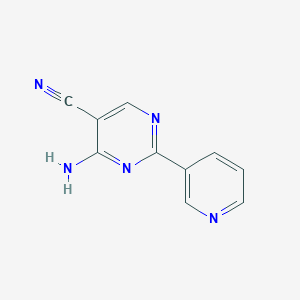

4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile (4APPC) is a heterocyclic compound that has gained attention in recent years due to its potential applications in both scientific research and laboratory experiments. It is a unique molecule due to its ability to form strong intramolecular hydrogen bonds, which makes it an ideal candidate for a variety of applications.

科学的研究の応用

Cardiotonic Activity

4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile derivatives have been investigated for their potential use as cardiotonic agents. A study synthesized various compounds analogous to milrinone, a drug used for congestive heart failure, to explore their cardiotonic activity. Some of these compounds exhibited comparable cardiotonic effects to milrinone in animal models, suggesting their potential in the treatment of heart failure while exhibiting lower toxicity (Bekhit & Baraka, 2005).

Antinociceptive Properties

Compounds with a structure similar to this compound have been studied for their antinociceptive (pain-relieving) properties. A study evaluated the antinociceptive effects of 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives using molecular modeling and an abdominal constriction test in mice. The results showed significant pain relief at certain dosages, indicating the potential of these compounds in pain management (Dos Anjos et al., 2012).

Antiplatelet Activity

Research on polycyclic pyrimidine derivatives has shown promising antiplatelet and antiphlogistic (anti-inflammatory) properties. These compounds were developed from 2-aminobenzopyranopyrimidine derivatives and were evaluated for their in vitro antiplatelet activity and in vivo anti-inflammatory, analgesic, and antipyretic activities. Some derivatives exhibited significant activity, comparable to traditional medications like acetylsalicylic acid, and also showed gastroprotective effects (Bruno et al., 2001).

Synthetic Applications

This compound derivatives are of interest in the synthesis of various medicinal and pharmaceutical compounds. A review highlighted the application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, emphasizing the use of various catalysts and solvents in this process. The compounds derived from these scaffolds have broad applicability in the medicinal and pharmaceutical industries (Parmar et al., 2023).

Immunomodulatory Effects

Studies on isoxazolo[4,5-d]pyrimidine derivatives related to this compound have revealed potential immunomodulatory effects. These compounds were shown to significantly influence immune responses in animal models, indicating their possible use in immune-related disorders (Wagner et al., 2008).

Anticonvulsant Activity

Dihydro-pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their anticonvulsant activity. Some derivatives showed promising results in models of seizure and did not induce significant motor impairment, highlighting their potential in epilepsy treatment (Shaquiquzzaman et al., 2012).

作用機序

Target of Action

The primary target of 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation.

Mode of Action

This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .

Biochemical Pathways

The inhibition of EGFR by this compound affects multiple downstream pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation . The compound’s action on these pathways can lead to cell cycle arrest and apoptosis .

Result of Action

The compound has shown moderate antiproliferative activity against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in these cells . Additionally, it has been found to upregulate the level of caspase-3, a key executor of apoptosis .

生化学分析

Biochemical Properties

4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile has been found to interact with EGFR, a protein that plays a crucial role in cell signaling pathways . These interactions are part of the compound’s role as an ATP mimicking tyrosine kinase inhibitor .

Cellular Effects

In vitro cytotoxic activities of this compound have been evaluated against a panel of four human tumor cell lines, namely colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . The compound has been found to induce significant apoptotic effects in these cells .

Molecular Mechanism

The mechanism of action of this compound involves its role as an ATP mimicking tyrosine kinase inhibitor . It exerts its effects at the molecular level by binding to EGFR, inhibiting its activity, and thereby influencing cell signaling pathways .

特性

IUPAC Name |

4-amino-2-pyridin-3-ylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5/c11-4-8-6-14-10(15-9(8)12)7-2-1-3-13-5-7/h1-3,5-6H,(H2,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPYGRCGMWLPSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C(=N2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)

![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)

![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)

![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)